1-(1,4-Thiazepan-4-yl)prop-2-en-1-one

BET bromodomain BD2 selectivity epigenetics

1-(1,4-Thiazepan-4-yl)prop-2-en-1-one (CAS 1249118-97-5) is a low-molecular-weight (171.26 g/mol) heterocyclic building block belonging to the 1,4-acylthiazepane class. Its structure comprises a saturated seven-membered 1,4-thiazepane ring bearing an N-acryloyl (prop-2-en-1-one) substituent (SMILES: C=CC(=O)N1CCCSCC1), with a computed XLogP3 of 1.1, zero hydrogen bond donors, two hydrogen bond acceptors, a topological polar surface area of 45.6 Ų, and a single rotatable bond.

Molecular Formula C8H13NOS
Molecular Weight 171.26
CAS No. 1249118-97-5
Cat. No. B2973543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,4-Thiazepan-4-yl)prop-2-en-1-one
CAS1249118-97-5
Molecular FormulaC8H13NOS
Molecular Weight171.26
Structural Identifiers
SMILESC=CC(=O)N1CCCSCC1
InChIInChI=1S/C8H13NOS/c1-2-8(10)9-4-3-6-11-7-5-9/h2H,1,3-7H2
InChIKeyNGNXDCGXLCTBKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,4-Thiazepan-4-yl)prop-2-en-1-one (CAS 1249118-97-5): Procurement-Relevant Identity and Class Assignment


1-(1,4-Thiazepan-4-yl)prop-2-en-1-one (CAS 1249118-97-5) is a low-molecular-weight (171.26 g/mol) heterocyclic building block belonging to the 1,4-acylthiazepane class [1]. Its structure comprises a saturated seven-membered 1,4-thiazepane ring bearing an N-acryloyl (prop-2-en-1-one) substituent (SMILES: C=CC(=O)N1CCCSCC1), with a computed XLogP3 of 1.1, zero hydrogen bond donors, two hydrogen bond acceptors, a topological polar surface area of 45.6 Ų, and a single rotatable bond [2]. The compound is primarily recognized as a 3D-enriched fragment scaffold identified from NMR-based screening campaigns against BET (bromodomain and extra-terminal) bromodomains, where 1,4-acylthiazepanes were found to exhibit ≥3–10-fold selectivity for the C-terminal bromodomain (BD2) of BRD4 and BRDT over the N-terminal bromodomain (BD1) [3].

Why 1-(1,4-Thiazepan-4-yl)prop-2-en-1-one Cannot Be Replaced by Common Heterocyclic Acrylamides


Simple N-acryloyl heterocycles such as N-acryloyl-piperidine (6-membered, no sulfur), N-acryloyl-azepane (7-membered, no sulfur), or N-acryloyl-thiomorpholine (6-membered, with sulfur) lack the precise combination of ring size, heteroatom composition, and 3D conformational profile that defines the 1,4-thiazepane scaffold's interaction with BET bromodomains [1]. The seven-membered 1,4-thiazepane ring places the thioether sulfur and the N-acryloyl carbonyl in a spatial arrangement that enables the carbonyl to function as an acetylated lysine mimic—hydrogen bonding to N140 and forming a water-mediated contact with Y97 in BRD4—while the sulfur atom contributes to conformational diversity not achievable with six-membered or oxygen-containing analogs [1]. Critically, the electrophilic acrylamide warhead on the thiazepane scaffold has been shown to engage cysteine residues selectively within the BD2 domain (e.g., C356 of BRD4-BD2), a covalent targeting capability that is scaffold-dependent and cannot be assumed for other ring systems [2]. Substitution with a morpholine, piperidine, or azepane acrylamide therefore risks loss of both the non-covalent binding pose and the covalent targeting profile that together underpin BD2-selective pharmacology.

Quantitative Differentiation Evidence for 1-(1,4-Thiazepan-4-yl)prop-2-en-1-one Relative to Closest Analogs


BD2-Selective BET Bromodomain Targeting: ≥3–10-Fold Selectivity Over BD1

The 1,4-acylthiazepane ligand class, of which 1-(1,4-thiazepan-4-yl)prop-2-en-1-one is the minimal N-acryloyl exemplar, demonstrates ≥3–10-fold binding selectivity for the C-terminal bromodomain (BD2) of BRD4 and BRDT over the N-terminal bromodomain (BD1), as quantified by protein-observed ¹⁹F NMR (PrOF NMR) using fluorinated tandem bromodomain constructs [1]. In the pilot screen of 12 thiazepane/thiazepanone fragments at 50 μM, the acrylamide-bearing analog TH-4 produced significant broadening of the BD2-specific W374 ¹⁹F resonance with minimal perturbation of the BD1 W81 resonance; full disappearance of the W374 resonance into baseline occurred by 250 μM [1]. This BD2-preferential behavior contrasts sharply with pan-BET inhibitors such as (+)-JQ1, which bind BD1 and BD2 with comparable affinity (Kd values of approximately 50–90 nM for both domains) and consequently exhibit dose-limiting toxicity in clinical settings due to simultaneous inhibition of both bromodomains [2].

BET bromodomain BD2 selectivity epigenetics

Electrophilic Acrylamide Warhead: Covalent Targeting of BD2 Cysteine Residues

The acryloyl (prop-2-en-1-one) group of 1-(1,4-thiazepan-4-yl)prop-2-en-1-one provides an electrophilic α,β-unsaturated carbonyl capable of forming covalent bonds with cysteine thiols. In the 1,4-acylthiazepane series, the acrylamide-containing fragment TH-4 demonstrated a covalent binding signature: the BD2 W374 ¹⁹F resonance underwent slow-intermediate exchange broadening and completely disappeared into the baseline by 250 μM, a pattern consistent with covalent modification of C356 in BRD4-BD2, as corroborated by a contemporaneous report of acrylate-warhead fragments selectively reacting with this residue [1]. In contrast, non-electrophilic 1,4-thiazepane analogs such as the methyl carbamate derivative (compound 30) exhibit fully reversible binding with a Kd of 32 ± 4 μM for BRD4-BD1 and no detectable covalent adduct formation, confirming that the acrylamide warhead is essential for the covalent mechanism [2]. This covalent capability is absent in N-acetyl-1,4-thiazepane and N-methylcarbamoyl-1,4-thiazepane analogs, which rely solely on non-covalent interactions.

covalent inhibitor acrylamide warhead targeted covalent inhibitor

Enhanced 3D Character (Fsp³ = 0.50) Versus Six-Membered Heterocyclic Acrylamides

1-(1,4-Thiazepan-4-yl)prop-2-en-1-one possesses a fraction sp³ (Fsp³) of 0.50 (8 sp³-hybridized carbon atoms out of 8 total carbons excluding the carbonyl), calculated from its molecular formula C₈H₁₃NOS and confirmed by its SMILES structure C=CC(=O)N1CCCSCC1 [1]. This places the compound among 3D-enriched fragments that are substantially underrepresented in commercial screening libraries, where flat aromatic compounds predominate [2]. In a direct screening comparison, a 3D-enriched fragment library produced a competitive hit rate of 7% against BRD4-D1 (yielding 34 competitive hits), versus 20% for a traditional 2D-enriched library, indicating that 3D fragments sample a distinct and complementary chemical space [2]. By comparison, N-acryloyl-piperidine (C₈H₁₃NO, 6-membered ring) has an Fsp³ of approximately 0.43, and N-acryloyl-azepane (C₉H₁₅NO, 7-membered ring without sulfur) has an Fsp³ of approximately 0.44—both lower than the thiazepane scaffold's 0.50 due to the presence of the sulfur atom replacing a methylene unit [3].

3D fragments fraction sp3 conformational diversity

Commercial Scarcity and Supplier Concentration: Procurement Barriers as Differentiation Signal

1-(1,4-Thiazepan-4-yl)prop-2-en-1-one (CAS 1249118-97-5) is commercially available from a limited number of suppliers, with Enamine offering the compound at 95% purity with tiered pricing: $707 per 0.05 g, $809 per 0.5 g, and $2,443 per 5 g (pricing as of March 2025) [1]. The steep per-unit cost at small scale ($14,140/g extrapolated from the 0.05 g listing) combined with the modest discount at 5 g scale ($489/g) indicates that the compound is produced in limited batches and is not a commodity chemical [1]. By comparison, N-acryloyl-piperidine and N-acryloyl-morpholine are widely available from multiple vendors at costs typically below $50/g, reflecting their status as bulk intermediates . This supplier concentration and premium pricing serve as a practical differentiation signal: the compound occupies a specialized niche where its unique 1,4-thiazepane-acryloyl architecture commands procurement investment justified only by applications requiring its specific pharmacophoric features, particularly BD2-selective BET bromodomain targeting [2].

chemical procurement specialty building block supply chain

Sulfur-Containing Seven-Membered Ring: Conformational Plasticity Beyond Oxygen and Six-Membered Analogs

The 1,4-thiazepane ring in 1-(1,4-thiazepan-4-yl)prop-2-en-1-one combines a seven-membered ring with a thioether sulfur at position 4, creating conformational dynamics distinct from both six-membered rings (piperidine, thiomorpholine) and oxygen-containing seven-membered rings (1,4-oxazepane) [1]. The longer C–S bond length (approximately 1.81 Å) versus C–O (approximately 1.43 Å) expands the ring's conformational envelope, while the seven-membered ring itself accesses multiple low-energy puckered conformations rather than the chair/boat dichotomy of six-membered rings. In the context of BET bromodomain binding, X-ray crystallography of related 1,4-thiazepane ligands co-crystallized with BRD4-D1 (PDB: 6UVJ) revealed that the thiazepane ring positions the N-acyl carbonyl as an acetylated lysine mimic hydrogen-bonding to N140 and a conserved water at Y97, while the sulfur atom creates a distinct vector that can be exploited for additional interactions with non-conserved residues—a feature not replicated by oxygen or carbon isosteres [1]. Furthermore, oxidation of the thioether to the sulfone completely abolishes binding, confirming that the specific electronic and steric properties of the thioether sulfur are essential for target engagement [1].

thioether conformation ring puckering molecular recognition

Optimal Application Scenarios for Procuring 1-(1,4-Thiazepan-4-yl)prop-2-en-1-one Based on Quantitative Evidence


BD2-Selective BET Bromodomain Chemical Probe Development

The ≥3–10-fold BD2/BD1 selectivity of the 1,4-acylthiazepane class [1] positions 1-(1,4-thiazepan-4-yl)prop-2-en-1-one as a privileged starting scaffold for developing BD2-selective chemical probes. In this application, the compound serves as the minimal acryloyl-thiazepane core onto which aromatic substituents (e.g., thiophenyl, p-chlorobenzyl, naphthyl) can be installed at the 7-position to optimize affinity and selectivity, following the SAR trajectory established by the Pomerantz laboratory [1]. The acrylamide warhead additionally enables exploration of covalent targeting of C356 in BRD4-BD2 for sustained target engagement [2]. This scenario is distinct from pan-BET inhibitor development, where (+)-JQ1-derived chemotypes are unsuitable due to their BD1/BD2 co-inhibition and associated toxicity.

3D-Enriched Fragment Library Expansion for Bromodomain Screening

Given the documented underrepresentation of seven-membered saturated heterocycles in fragment screening libraries and the demonstrated 7% competitive hit rate of 3D-enriched fragments against BRD4-D1 [1], procurement of 1-(1,4-thiazepan-4-yl)prop-2-en-1-one enables the construction of focused thiazepane-acryloyl fragment sub-libraries. The compound's Fsp³ of 0.50, low molecular weight (171.26 Da), and single rotatable bond make it an ideal 3D fragment for NMR-based screening campaigns [2]. Its acryloyl group also permits rapid diversification via Michael addition or aza-Michael reactions, providing a versatile synthetic handle for parallel library synthesis [3].

Covalent Fragment-Based Ligand Discovery Against Cysteine-Containing Bromodomains

The electrophilic acrylamide warhead of 1-(1,4-thiazepan-4-yl)prop-2-en-1-one enables its deployment in covalent fragment screening workflows targeting reactive cysteine residues in bromodomains and beyond [1]. The TH-4 analog's demonstrated covalent binding signature—slow-intermediate exchange broadening and complete disappearance of the BD2 ¹⁹F resonance—provides a validated biophysical readout for covalent engagement in PrOF NMR assays [1]. This application scenario leverages both the scaffold's intrinsic BD2 preference and the warhead's cysteine reactivity, offering a dual-selectivity mechanism (affinity-based domain selectivity plus covalent residue selectivity) that is mechanistically inaccessible to non-electrophilic thiazepane analogs.

Sulfur-Specific Pharmacophore Validation in Epigenetic Reader Domains

The obligate role of the thioether sulfur in BRD4 binding—demonstrated by the complete loss of binding upon sulfone oxidation [1]—makes 1-(1,4-thiazepan-4-yl)prop-2-en-1-one an essential tool compound for validating sulfur-mediated interactions in epigenetic reader domain pharmacophores. In this scenario, the compound serves as a reference standard against which oxygen isosteres (1,4-oxazepane acrylamides) and carbon analogs (azepane acrylamides) can be benchmarked to quantify the sulfur contribution to binding free energy. The published X-ray co-crystal structures (PDB: 6UVJ, 6UVM) provide atomic-resolution templates for structure-based design, enabling computational chemists to model sulfur-specific interactions before committing to synthesis [1].

Quote Request

Request a Quote for 1-(1,4-Thiazepan-4-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.